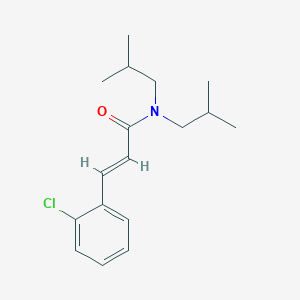

![molecular formula C17H19ClN2O2 B5600772 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5600772.png)

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules involving azepane structures often employs innovative synthetic strategies to construct the desired frameworks. For example, the synthesis of related azepine derivatives has been demonstrated through methods such as regioselective assembly of heterocyclic cores, employing palladium-coupled reactions, and utilizing iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis. These methodologies highlight the versatile approaches applicable to synthesizing compounds with similar structural motifs to the one (Dvorak et al., 2021) (Jalal et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds containing azepane and related heterocyclic units has been the subject of various studies, which often include crystallography and computational modeling to elucidate their conformation and stereochemistry. For instance, crystal structure analysis provides detailed insights into the geometry, including intermolecular interactions and the overall 3D arrangement of the molecule (Toze et al., 2015).

Chemical Reactions and Properties

Compounds with the azepane motif can undergo a variety of chemical reactions, including cycloadditions, rearrangements, and transformations under specific conditions, which can lead to a wide range of derivatives with diverse properties. These reactions are crucial for the functionalization and further elaboration of the core structure (Goti et al., 1992).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various fields, such as materials science or pharmaceutical development.

Chemical Properties Analysis

The chemical behavior of "1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane" and its derivatives can be predicted based on functional groups, electronic structure, and interaction with other molecules. Studies on similar compounds have explored their reactivity, potential as ligands in catalysis, and interaction with biological targets, shedding light on the chemical versatility and utility of the azepane scaffold (Pagar & Liu, 2015).

Aplicaciones Científicas De Investigación

Azepanes in Ionic Liquid Synthesis

Azepane derivatives have been explored for synthesizing a new family of room temperature ionic liquids. These transformations could mitigate disposal issues associated with azepane byproducts in the polyamide industry, demonstrating a significant application in green chemistry and sustainability (Belhocine et al., 2011).

Isoxazoline Compounds in Organic Synthesis

Isoxazoline derivatives have applications in organic synthesis, offering routes to various complex molecules. For example, isoxazolidine-fused meso-tetraarylchlorins have been used for synthesizing mono- and bis-annulated chlorins, demonstrating the utility of isoxazoline and related compounds in synthesizing photoactive materials (Aguiar et al., 2015).

Photoreactivity of Isoxazolines

The photoreactivity of isoxazoline compounds has been studied, revealing their potential in photoreactions. This includes the formation of various organic products through photolysis, showcasing the application of isoxazolines in photochemistry (Giezendanner et al., 1973).

Crystal Structures and Molecular Interactions

Research into the crystal structures of compounds structurally related to 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane has provided insights into molecular interactions, demonstrating applications in material science and molecular engineering (Toze et al., 2015).

Safety and Hazards

The compound “1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane” should be handled with care. It may cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray of the compound . The compound should be stored locked up in a well-ventilated place and the container should be kept tightly closed .

Propiedades

IUPAC Name |

azepan-1-yl-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-12-15(17(21)20-10-6-2-3-7-11-20)16(19-22-12)13-8-4-5-9-14(13)18/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDHYDXCEKSMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726329 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5600690.png)

![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5600704.png)

![N-[(5-methyl-2-pyrazinyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600709.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[(5-methyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600732.png)

![N-(2-hydroxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5600739.png)

![rel-(3aS,6aS)-1-{[2-(propylthio)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5600745.png)

![1-(2,6-dimethylbenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5600747.png)

![4-{2-[(2,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5600756.png)

![N-(4-methoxy-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5600761.png)

![3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5600770.png)

![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5600782.png)

![{4-[5-(1H-indol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5600788.png)